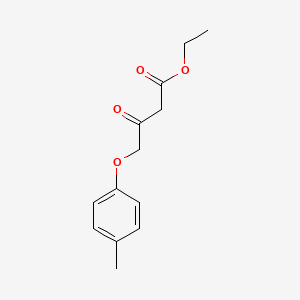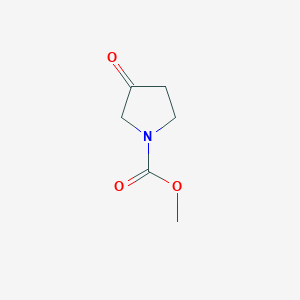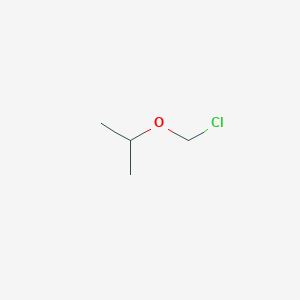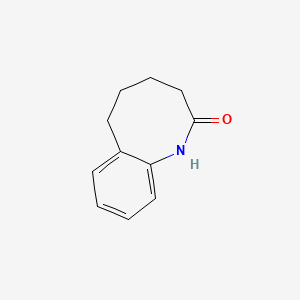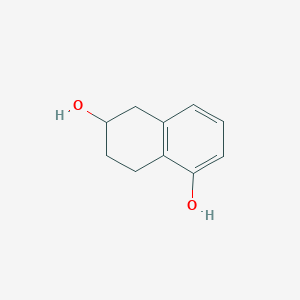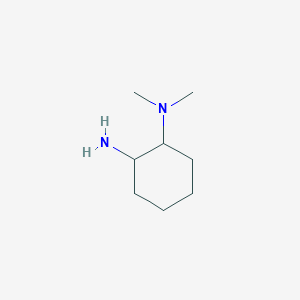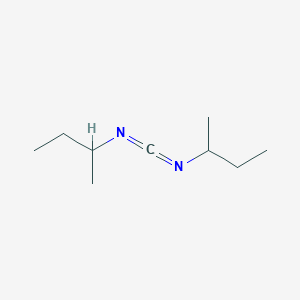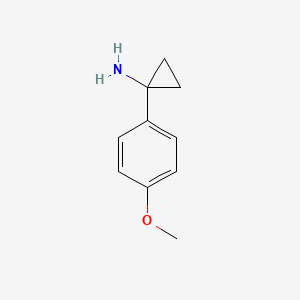
1-(4-Methoxyphenyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)cyclopropanamine” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is also known by its IUPAC name, 1-(4-methoxyphenyl)cyclopropylamine .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)cyclopropanamine” can be analyzed using various computational methods . These calculations can provide insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)cyclopropanamine” include a molecular weight of 163.22 and a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 257.3±33.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Analysis
- Analytical Profiling for Biological Matrices : Compounds related to 1-(4-Methoxyphenyl)cyclopropanamine have been characterized using various analytical techniques, including gas chromatography and mass spectrometry, for their determination in biological matrices such as blood, urine, and vitreous humor. This work aids in the understanding of the chemical properties and potential biological impacts of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
- Cyclopropanation Reactions : The use of cyclopropanamine derivatives in cyclopropanation reactions has been explored for synthesizing constrained neurotransmitter analogues, indicating their utility in creating complex organic molecules (Faler & Joullié, 2007).
Medicinal Chemistry and Pharmacology
- Inhibition of Lysine-specific Demethylase-1 (LSD1) : Functionalized cyclopropanamine inhibitors of LSD1 have been described, showcasing their potential in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This highlights the therapeutic applications of cyclopropanamine derivatives in central nervous system disorders (Blass, 2016).
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Studies : Cyclopropyl derivatives synthesized from 4-allyl-2-methoxyphenol were studied for their antimicrobial and antioxidant activities. The optimization of the cyclopropanation process and the evaluation of these compounds indicate their potential as antimicrobial and antioxidant agents (Bouali, Rhazri, Hamri, Zaiter, Ouchetto, Hafid, Khouili, Batal, & Hasib, 2013).
- Cytotoxic and Antimicrobial Activity : Dehydrozingerone-based cyclopropyl derivatives showed significant antimicrobial activity and expressed cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer research and treatment (Burmudžija, Muskinja, Kosanić, Ranković, Novaković, Đorđević, Stanojković, Baskić, & Ratković, 2017).
Safety And Hazards
Safety information suggests that “1-(4-Methoxyphenyl)cyclopropanamine” should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust. In case of ingestion, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJMAPVNINSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501280 |
Source


|
| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopropanamine | |
CAS RN |
72934-40-8 |
Source


|
| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


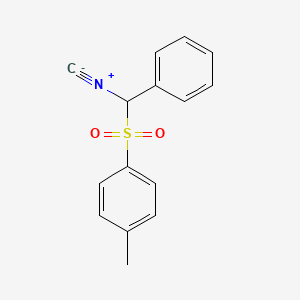
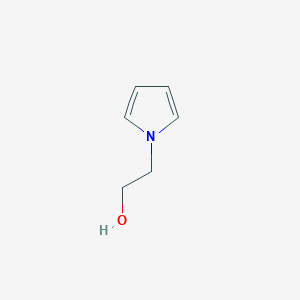
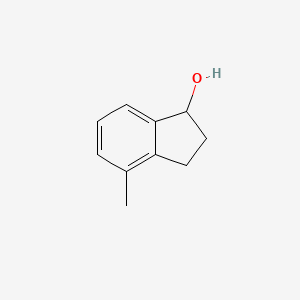
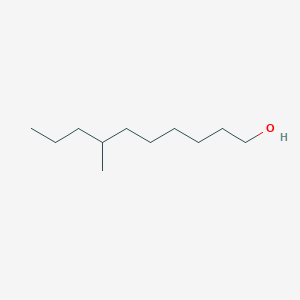
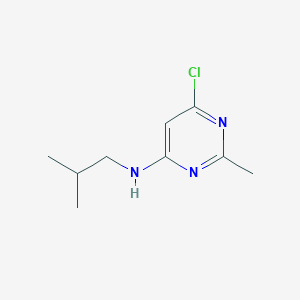
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
